Cas no 2015362-24-8 (ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate)

Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is a chiral ester derivative featuring an amino acid backbone with a substituted phenyl group. Its key structural attributes include a stereocenter at the 2-position and a chloro-methylphenyl moiety, which may influence its reactivity and binding properties. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for peptidomimetics or pharmaceutical intermediates. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. The presence of both amino and ester functionalities allows for selective modifications, making it a versatile precursor in asymmetric synthesis. Its well-defined stereochemistry ensures reproducibility in research applications.
ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate structure
2015362-24-8 structure
Product Name:ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate
CAS No:2015362-24-8
MF:C12H16ClNO2
MW:241.713942527771
CID:5639418
PubChem ID:165916724
Update Time:2025-10-28

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-28277379
    • 2015362-24-8
    • ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate
    • Inchi: 1S/C12H16ClNO2/c1-3-16-12(15)11(14)7-9-5-4-8(2)6-10(9)13/h4-6,11H,3,7,14H2,1-2H3/t11-/m0/s1
    • InChI Key: NPFURVNCUXBQBT-NSHDSACASA-N
    • SMILES: ClC1C=C(C)C=CC=1C[C@@H](C(=O)OCC)N

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.3Ų

ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate Pricemore >>

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Additional information on ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate

Professional Introduction to Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate (CAS No. 2015362-24-8)

Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate, a compound with the CAS number 2015362-24-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its specific stereochemical configuration and aromatic substituents, has garnered considerable attention for its potential applications in drug development and medicinal chemistry.

The molecular structure of Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate consists of a propanoate ester moiety linked to an amino group, with the (2S) configuration indicating a specific spatial arrangement of atoms. This stereochemistry is crucial, as it can greatly influence the biological activity and pharmacokinetic properties of the compound. The presence of a 2-chloro-4-methylphenyl group adds further complexity, introducing potential sites for interaction with biological targets.

In recent years, there has been growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects. The stereochemistry of Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate aligns with this trend, making it a valuable candidate for further investigation. Studies have shown that the (S)-configuration often exhibits superior pharmacological properties compared to its (R)-enantiomer, which is a critical consideration in drug design.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The aromatic ring system, particularly the chloro and methyl substituents, suggests that it may interact with various biological receptors and enzymes. This makes it an attractive scaffold for medicinal chemists looking to design molecules with targeted action.

Recent research has highlighted the importance of understanding the metabolic pathways and interactions of chiral compounds like Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate. Advanced computational methods have been employed to predict how this compound might be metabolized in vivo, providing valuable insights into its potential pharmacokinetic profile. These studies have revealed that the compound may exhibit a favorable balance between efficacy and safety, making it a promising candidate for further clinical development.

The synthesis of such complex molecules requires meticulous attention to detail and precision. The stereochemical integrity must be maintained throughout the synthetic process to ensure that the desired enantiomer is obtained. Modern synthetic techniques, including asymmetric catalysis and chiral resolution methods, have enabled chemists to produce high-purity forms of this compound efficiently.

In addition to its pharmaceutical applications, Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate may also find utility in other areas of chemical research. Its unique structure provides a platform for studying molecular recognition processes and developing new catalysts. The interaction between this compound and various biological targets can offer insights into drug-receptor binding mechanisms, which is essential for designing more effective drugs.

The regulatory landscape for new drug candidates is stringent, requiring extensive testing to ensure safety and efficacy. However, compounds like Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate, with their well-defined structures and stereochemistries, may streamline some aspects of this process. Preclinical studies have already begun to explore its potential therapeutic effects, paving the way for future clinical trials.

The future prospects for this compound are promising. As research continues to uncover new applications and mechanisms of action, it is likely that Ethyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate will play an increasingly important role in both academic research and industrial development. Its unique properties make it a versatile tool for chemists and pharmacologists alike, contributing to advancements in human health and medicine.

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